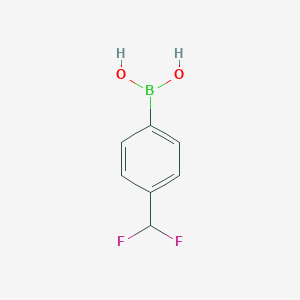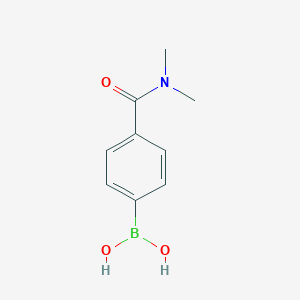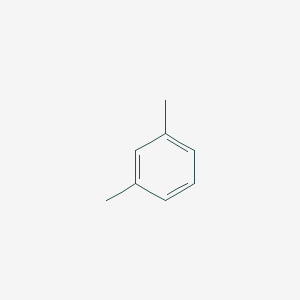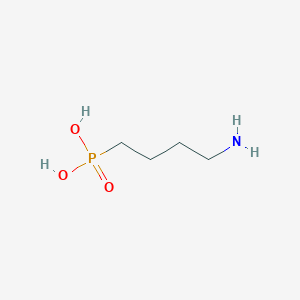
(4-Phenylcyclohexyl)methanol
概述
描述
(4-Phenylcyclohexyl)methanol is an organic compound with the molecular formula C13H18O It is characterized by a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: (4-Phenylcyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Phenylcyclohexyl)formaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of (4-Phenylcyclohexyl)formaldehyde. This process is carried out in the presence of a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (4-Phenylcyclohexyl)formaldehyde or (4-Phenylcyclohexyl)carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (4-Phenylcyclohexyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by reaction with nucleophiles.
Major Products:
Oxidation: (4-Phenylcyclohexyl)formaldehyde, (4-Phenylcyclohexyl)carboxylic acid.
Reduction: (4-Phenylcyclohexyl)methane.
Substitution: (4-Phenylcyclohexyl)chloride, (4-Phenylcyclohexyl)amine.
科学研究应用
(4-Phenylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor of specific enzymes. The hydroxyl group in the molecule allows it to form hydrogen bonds with target proteins, influencing their activity and function. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity.
相似化合物的比较
Cyclohexylmethanol: Similar structure but lacks the phenyl group.
Phenylmethanol: Contains a phenyl group but lacks the cyclohexane ring.
(4-Phenylcyclohexyl)formaldehyde: An oxidized form of (4-Phenylcyclohexyl)methanol.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a cyclohexane ring, which confer distinct chemical and physical properties
属性
IUPAC Name |
(4-phenylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPDEHMURXAMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














